3-Chloro-5-iodobenzoic acid 3-Chloro-5-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 289039-25-4
VCID: VC2985492
InChI: InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
SMILES: C1=C(C=C(C=C1Cl)I)C(=O)O
Molecular Formula: C7H4ClIO2
Molecular Weight: 282.46 g/mol

3-Chloro-5-iodobenzoic acid

CAS No.: 289039-25-4

Cat. No.: VC2985492

Molecular Formula: C7H4ClIO2

Molecular Weight: 282.46 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-iodobenzoic acid - 289039-25-4

Specification

CAS No. 289039-25-4
Molecular Formula C7H4ClIO2
Molecular Weight 282.46 g/mol
IUPAC Name 3-chloro-5-iodobenzoic acid
Standard InChI InChI=1S/C7H4ClIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Standard InChI Key LFLGQMGSWYRAMO-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)I)C(=O)O
Canonical SMILES C1=C(C=C(C=C1Cl)I)C(=O)O

Introduction

Chemical Identity and Structure

3-Chloro-5-iodobenzoic acid is a substituted benzoic acid featuring both chlorine and iodine atoms at positions 3 and 5 of the benzene ring, respectively. This dual halogenation creates a versatile chemical building block with distinctive reactivity patterns.

Basic Identification Information

ParameterValue
CAS Number289039-25-4
Molecular FormulaC₇H₄ClIO₂
Molecular Weight282.46 g/mol
IUPAC Name3-chloro-5-iodobenzoic acid
European Community (EC) Number608-277-5
MDL NumberMFCD00672966

The compound's structure features a carboxylic acid group (-COOH) attached to a benzene ring with chloro and iodo substituents at the meta positions relative to each other . This particular substitution pattern confers unique chemical reactivity that distinguishes it from its positional isomers.

Physical and Chemical Properties

3-Chloro-5-iodobenzoic acid exists as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical environments and applications.

Physical Properties

PropertyValueSource
Physical StateFine crystalline needles
ColorWhite to off-white (hint of lemon)
Melting Point190-191°C
Boiling Point360.5±27.0°C (Predicted)
Density2.077±0.06 g/cm³ (Predicted)

Chemical Properties

PropertyValueSource
pKa3.48±0.10 (Predicted)
SolubilitySoluble in organic solvents; limited water solubility
Storage Requirements2-8°C (protect from light)

The compound's acidic nature derives from its carboxylic acid functional group, while its reactivity profile is influenced by the halogen substituents. The iodine atom, being a good leaving group, enables various transformations including cross-coupling reactions, making this compound valuable in organic synthesis .

Synthesis Methods

Several synthetic approaches exist for producing 3-Chloro-5-iodobenzoic acid, with optimization efforts focused on improving yield, purity, and cost-effectiveness.

Common Synthetic Routes

While the search results primarily detail synthesis methods for the positional isomer 2-Chloro-5-iodobenzoic acid, similar procedures can be adapted for 3-Chloro-5-iodobenzoic acid with appropriate modifications to starting materials.

One typical approach involves selective halogenation of appropriately substituted benzoic acid derivatives:

  • Starting with 3-chlorobenzoic acid

  • Performing controlled iodination with appropriate reagents (such as NIS or I₂/HIO₃)

  • Purification to isolate the target product

The synthesis of the related 2-chloro-5-iodobenzoic acid involves a four-step reaction sequence starting from methyl anthranilate, with reported yields up to 80% . Similar chemistry could be applied to obtain the 3-chloro-5-iodobenzoic acid with suitable modifications to the starting materials.

Manufacturing Considerations

Industrial production typically aims to optimize:

Applications and Utility

3-Chloro-5-iodobenzoic acid serves important functions in multiple chemical and pharmaceutical applications.

Synthetic Utility

The compound's value in organic synthesis stems from:

  • Participation in metal-catalyzed coupling reactions (particularly palladium-catalyzed processes)

  • Functional group transformation capabilities

  • Structural diversification potential through selective halogen manipulation

  • Use as a building block in complex molecule synthesis

The unique reactivity differential between the chlorine and iodine substituents allows for selective transformations, making this compound particularly valuable in sequential functionalization strategies .

Market Analysis and Economic Significance

The market for 3-Chloro-5-iodobenzoic acid reflects its specialized applications within the chemical and pharmaceutical industries.

Market Overview

According to market research, specialized halogenated benzoic acids like 3-Chloro-5-iodobenzoic acid occupy a niche but important segment within the fine chemicals market . A comprehensive market research report from 2025 covers global and regional markets for this compound, indicating sufficient commercial interest to warrant dedicated analysis .

SupplierPackage SizePrice Range (2021-2025)PuritySource
TRC10g$175Not specified
Biosynth Carbosynth10g$124Not specified
Biosynth Carbosynth25g$248Not specified
AK Scientific10g$210Not specified
SynQuest Laboratories25g$28098%
Apollo Scientific1gNot specified98%

The compound is available from multiple chemical suppliers, typically in research quantities ranging from 1g to 25g, with larger quantities available through custom synthesis arrangements .

Hazard TypeClassificationSource
Signal WordWarning
Skin Corrosion/IrritationCategory 2 (Skin Irrit. 2)
Eye Damage/IrritationCategory 2A (Eye Irrit. 2A)
Specific Target Organ Toxicity - Single ExposureCategory 3 (STOT SE 3) - Respiratory tract irritation
RequirementSpecificationSource
Storage Temperature2-8°C (refrigerated)
Light SensitivityProtect from light
Protective EquipmentEyeshields, faceshields, gloves, P2 respirator
Precautionary StatementsP261, P305+P351+P338 (Avoid breathing dust/fumes; IF IN EYES: Rinse cautiously with water)

Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and following standard procedures for laboratory chemicals .

Analytical Characterization

Accurate identification and purity assessment of 3-Chloro-5-iodobenzoic acid rely on several analytical techniques.

Spectroscopic Analysis

Standard characterization methods include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy to confirm functional group presence

  • Mass spectrometry for molecular weight confirmation

Related Compounds and Derivatives

3-Chloro-5-iodobenzoic acid belongs to a family of halogenated benzoic acids with relevant structural analogs.

Structural Isomers

CompoundCAS NumberDistinction
2-Chloro-5-iodobenzoic acid19094-56-5Positional isomer with chlorine at position 2

Derivatives

CompoundCAS NumberRelationship
Methyl 3-chloro-5-iodobenzoate289039-85-6Methyl ester derivative
3-Chloro-5-hydroxybenzoic acid53984-36-4Related structure with hydroxyl instead of iodine

These related compounds often share synthetic pathways and applications but exhibit distinct reactivity profiles based on their specific substitution patterns .

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